molecular formula C22H17N7O2 B13975517 4-(4-Morpholinylamino)benzoic acid

4-(4-Morpholinylamino)benzoic acid

Cat. No.: B13975517
M. Wt: 411.4 g/mol
InChI Key: VMOVZKURWYNTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Morpholinylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a morpholine ring attached to the amino group of benzoic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with morpholine. The process can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Morpholinylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Morpholinylamino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved in these effects include disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Morpholinylamino)benzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows the compound to interact with a different set of molecular targets compared to its analogs, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C22H17N7O2

Molecular Weight

411.4 g/mol

IUPAC Name

4-methyl-N-(1,2-oxazol-3-yl)-3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C22H17N7O2/c1-14-7-8-15(22(30)27-19-9-10-31-28-19)11-18(14)26-20-17-12-25-29(21(17)24-13-23-20)16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24,26)(H,27,28,30)

InChI Key

VMOVZKURWYNTLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.